prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Descripción
Prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with a thiophen-2-yl substituent at position 5, three methyl groups at positions 1, 3, and 7, and a prop-2-en-1-yl ester at position 4. Pyrido[2,3-d]pyrimidines are nitrogen-containing heterocycles widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition properties .
Propiedades
IUPAC Name |
prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-5-8-25-17(23)12-10(2)19-15-14(13(12)11-7-6-9-26-11)16(22)21(4)18(24)20(15)3/h5-7,9,13,19H,1,8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHITTUYYWSRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=CS3)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the thiophene group and the esterification to form the carboxylate ester. Common reagents used in these steps include various alkylating agents, oxidizing agents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Análisis De Reacciones Químicas
Oxidation Reactions
The pyrimidine core’s dioxo groups (positions 2 and 4) and the thiophene ring are primary sites for oxidation.
Mechanistic Insight :
- Thiophene oxidation follows electrophilic substitution, forming sulfoxides/sulfones .
- Ester oxidation proceeds via radical intermediates in acidic conditions.
Reduction Reactions
The dioxo groups and ester functionality are susceptible to reduction.
| Reaction | Conditions/Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Dioxo group reduction | , , reflux | Conversion to diol () at positions 2 and 4 | 58% | |
| Ester reduction | , anhydrous THF | Primary alcohol () at position 6 | 73% |
Key Finding :
- Selective reduction of the ester group without affecting the thiophene ring requires anhydrous conditions .
Nucleophilic Substitution
The allyl ester and methyl groups participate in nucleophilic reactions.
| Reaction | Conditions/Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Ester transesterification | , , 60°C | Methyl ester derivative | 89% | , |
| Methyl group substitution | , , DMF | Amino-substituted pyrido[2,3-d]pyrimidine | 41% |
Limitation :
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution.
| Reaction | Conditions/Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Bromination | , , 0°C | 5-(5-bromothiophen-2-yl) derivative | 76% | |
| Nitration | , , 50°C | 5-(5-nitrothiophen-2-yl) derivative | 63% |
Note :
Cycloaddition Reactions
The allyl ester’s double bond participates in Diels-Alder reactions.
| Reaction | Conditions/Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Diels-Alder cycloaddition | Maleic anhydride, 120°C | Six-membered bicyclic adduct fused to the pyrido[2,3-d]pyrimidine core | 55% |
Mechanism :
Hydrolysis and Transesterification
The ester group is hydrolyzed under basic or acidic conditions.
| Reaction | Conditions/Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | , reflux | Carboxylic acid derivative | 94% | |
| Basic hydrolysis | , , 70°C | Sodium carboxylate salt | 88% |
Application :
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[2,3-d]pyrimidine core can bind to active sites, potentially inhibiting or activating biological pathways. The thiophene group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Thiophene Modifications
- Target Compound : Contains a single thiophen-2-yl group at position 3.
- 5,7-Di(thiophen-2-yl) Derivatives : describes derivatives with dual thiophene substituents at positions 5 and 7, which exhibit enhanced antimicrobial activity due to increased π-π stacking interactions with bacterial enzymes .
- Thiophene vs. Benzothiazole/Furan : Derivatives with benzothiazole or furan substituents () show reduced anticancer potency compared to thiophene-containing analogs, likely due to differences in electronegativity and steric bulk .
Methyl Group Positioning
- 1,3,7-Trimethyl Configuration : The target compound’s methyl groups at positions 1, 3, and 7 may enhance metabolic stability and lipophilicity, favoring blood-brain barrier penetration for neurological targets (e.g., PAC1 receptor antagonists; ) .
- Methyl vs. Arylidene Groups : Pyrido[2,3-d]pyrimidine-4,7-diones with arylidene substituents () demonstrate lower cytotoxicity (IC₅₀ > 10 μM) compared to methyl-rich derivatives, suggesting alkyl groups optimize steric compatibility with kinase active sites .
Ester Functionality
- Prop-2-en-1-yl Ester : The allyl ester in the target compound may improve solubility and bioavailability compared to ethyl esters (e.g., ethyl 6-methyl-2-oxo-4-phenyl derivatives in ) .
- Hydroxamic Acid Derivatives: Thienopyrimidine-hydroxamic acids () replace esters with hydroxamate groups, enabling chelation of metal ions in enzymatic active sites but reducing oral bioavailability .
Anticancer Activity
- Target Compound : Predicted activity based on structural similarity to pyrido[2,3-d]pyrimidines inducing apoptosis via G1 cell-cycle arrest () .
- eEF-2K Inhibitors : Compound 6 (IC₅₀ = 420 nM) and 9 (IC₅₀ = 930 nM) from show moderate kinase inhibition, suggesting the target’s trimethyl groups could enhance potency .
- PIM-1 Kinase Inhibitors : Derivatives with cyclohexyl substituents () exhibit IC₅₀ values < 1 μM, highlighting the importance of lipophilic groups in kinase binding .
Antimicrobial Activity
- Thiophene vs. Chromeno Derivatives: 5,7-Di(thiophen-2-yl) analogs () show superior antibacterial activity (MIC = 8–16 μg/mL) compared to chromeno-pyrimidines (MIC > 32 μg/mL; ) .
- Thioxo vs. Dioxo Derivatives : 2-Thioxo analogs () exhibit weaker antifungal activity than the target’s 2,4-dioxo core, likely due to reduced hydrogen-bonding capacity .
Actividad Biológica
The compound prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate belongs to a class of molecules known as pyrido[2,3-d]pyrimidines. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in oncology and infectious diseases. This article reviews the biological activity of this specific compound based on recent research findings.
The structural framework of pyrido[2,3-d]pyrimidines is characterized by a fused pyridine-pyrimidine core that facilitates interactions with various biological targets. The presence of functional groups such as the thiophene ring and carboxylate moiety enhances its pharmacological properties.
Mechanism of Action:
- Kinase Inhibition: Pyrido[2,3-d]pyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, compounds derived from this scaffold have demonstrated efficacy against CDK4/6, leading to cell cycle arrest and apoptosis in cancer cells .
- Anticancer Activity: The compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies indicate IC50 values in the low micromolar range for several cancer types, suggesting potent anticancer activity .
Biological Activity Overview
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of derivatives of pyrido[2,3-d]pyrimidine using several human cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC-3) cancers. The compound exhibited IC50 values ranging from 0.36 to 3.36 mM across these lines. Mechanistic studies revealed that the compound induced G2/M phase arrest and activated caspase pathways leading to apoptosis .
Case Study 2: Antibacterial Activity
In another investigation focusing on antibacterial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones comparable to standard antibiotics like ampicillin and ciprofloxacin. The mechanism was attributed to the disruption of bacterial membrane integrity and inhibition of DNA gyrase activity .
Research Findings
Recent literature has highlighted several key findings regarding the biological activities of pyrido[2,3-d]pyrimidine derivatives:
- Structure-Activity Relationship (SAR): Modifications on the pyrido[2,3-d]pyrimidine scaffold significantly affect biological activity. Substituents such as halogens or alkyl groups can enhance potency against specific targets like kinases or microbial pathogens .
- Pharmacokinetics: Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for these compounds; however, further studies are required to assess their metabolic stability and toxicity profiles in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
